3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose
Overview
Description
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose: is a derivative of D-glucose, where the hydroxyl groups at positions 3, 4, and 6 are acetylated, and the hydroxyl group at position 2 is replaced by a phthalimido group. This compound is significant in carbohydrate chemistry and has various applications in synthetic organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 4, and 6 of D-glucose are protected by acetylation using acetic anhydride in the presence of a catalyst like pyridine.
Introduction of Phthalimido Group: The hydroxyl group at position 2 is replaced by a phthalimido group through a nucleophilic substitution reaction. This is often achieved by reacting the intermediate with phthalic anhydride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylated hydroxyl groups.
Reduction: Reduction reactions can target the phthalimido group, converting it to an amine.
Substitution: The acetyl groups can be substituted by other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Oxidation Products: Carboxylic acids or aldehydes depending on the reaction conditions.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose is used as an intermediate in the synthesis of more complex carbohydrates and glycosides.
Biology
The compound is used in the study of carbohydrate-protein interactions, which are crucial in many biological processes such as cell signaling and immune response.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as antiviral and antibacterial agents.
Industry
In the pharmaceutical industry, it serves as a building block for the synthesis of various drugs and bioactive molecules.
Mechanism of Action
The biological activity of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose and its derivatives often involves:
Molecular Targets: Enzymes involved in carbohydrate metabolism.
Pathways: Modulation of glycosylation processes, which can affect protein function and cell signaling.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: Similar structure but lacks the acetyl groups at positions 3, 4, and 6.
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose: Similar but with an additional acetyl group at position 1.
Uniqueness
3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose is unique due to its specific pattern of acetylation and the presence of the phthalimido group, which imparts distinct chemical reactivity and biological activity.
This compound’s unique structure makes it a valuable tool in various fields of research and industry, particularly in the synthesis of complex carbohydrates and the study of carbohydrate-related biological processes.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-hydroxyoxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO10/c1-9(22)28-8-14-16(29-10(2)23)17(30-11(3)24)15(20(27)31-14)21-18(25)12-6-4-5-7-13(12)19(21)26/h4-7,14-17,20,27H,8H2,1-3H3/t14-,15-,16-,17-,20?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMUDSSZBIYPEM-UFMXMSTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448629 | |
Record name | 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72858-55-0 | |
Record name | 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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